N,N-bis(2-chloroethyl)-3-methylaniline
Overview
Description
N,N-bis(2-chloroethyl)-3-methylaniline: is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The compound is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, which is further connected to a 3-methylaniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-chloroethyl)-3-methylaniline typically involves the reaction of 3-methylaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N-bis(2-chloroethyl)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-bis(2-chloroethyl)-3-methylaniline is used as an intermediate in the synthesis of other complex organic compounds. Its alkylating properties make it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Due to its alkylating properties, this compound is investigated for its potential use in chemotherapy. It is similar to other nitrogen mustards used in cancer treatment.
Industry: The compound is used in the production of polymers and other industrial chemicals. Its reactivity makes it useful in various industrial applications.
Mechanism of Action
N,N-bis(2-chloroethyl)-3-methylaniline exerts its effects primarily through alkylation. The chloroethyl groups form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA function. This mechanism is similar to other nitrogen mustards, which are known to interfere with DNA replication and transcription, ultimately leading to cell death.
Comparison with Similar Compounds
- N,N-bis(2-chloroethyl)methylamine
- N,N-bis(2-chloroethyl)cyclopropanamine
- Tris(2-chloroethyl)amine
Comparison: N,N-bis(2-chloroethyl)-3-methylaniline is unique due to the presence of the 3-methylaniline moiety, which can influence its reactivity and biological activity. Compared to other nitrogen mustards, it may have different pharmacokinetic and pharmacodynamic properties, making it a subject of interest in research.
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-3-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-10-3-2-4-11(9-10)14(7-5-12)8-6-13/h2-4,9H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZOGRZYBUCDOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCCl)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152847 | |
Record name | Benzenamine, N,N-bis(2-chloroethyl)-3-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-57-5 | |
Record name | m-Toluidine, N,N-bis(2-chloroethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1204-57-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, N,N-bis(2-chloroethyl)-3-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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